molecular formula C13H11I B13548755 4-Iodo-3-methyl-1,1'-biphenyl

4-Iodo-3-methyl-1,1'-biphenyl

Cat. No.: B13548755
M. Wt: 294.13 g/mol
InChI Key: FGSITFCRECUDRE-UHFFFAOYSA-N
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Description

4-Iodo-3-methyl-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an iodine atom attached to the fourth position and a methyl group attached to the third position of one of the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Iodo-3-methyl-1,1’-biphenyl is through the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods: Industrial production of 4-Iodo-3-methyl-1,1’-biphenyl can be achieved through large-scale Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 4-Iodo-3-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex biphenyl derivatives, which are valuable in various chemical reactions and processes .

Biology and Medicine: In biological research, this compound is used to study the metabolism of iodinated aromatic compounds. It has been employed as a model compound to investigate the in vivo metabolism and excretion pathways in animal studies .

Industry: In the industrial sector, 4-Iodo-3-methyl-1,1’-biphenyl is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals. Its unique chemical properties make it suitable for applications in electronic devices and display technologies .

Mechanism of Action

The mechanism of action of 4-Iodo-3-methyl-1,1’-biphenyl primarily involves its ability to undergo electrophilic and nucleophilic substitution reactions. The iodine atom attached to the benzene ring is a good leaving group, making the compound reactive towards various electrophiles and nucleophiles . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11I

Molecular Weight

294.13 g/mol

IUPAC Name

1-iodo-2-methyl-4-phenylbenzene

InChI

InChI=1S/C13H11I/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

FGSITFCRECUDRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)I

Origin of Product

United States

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